Methyl 2-(2,2-dimethyl-3-oxocyclobutyl)acetate
Description
Molecular Architecture and Stereochemical Features
Methyl 2-(2,2-dimethyl-3-oxocyclobutyl)acetate (C₉H₁₄O₃) features a cyclobutane ring substituted with two methyl groups at the C2 position, a ketone at C3, and an acetoxymethyl group at C1 (Figure 1). The cyclobutane core adopts a puckered conformation to alleviate angle strain, with a dihedral angle of approximately 25° between adjacent carbons. The ester group (-COOCH₃) and ketone (=O) introduce polar functional groups that influence electron distribution across the molecule.
Stereochemical analysis reveals restricted rotation around the cyclobutane-acetate bond due to steric hindrance from the geminal dimethyl groups. Nuclear magnetic resonance (NMR) studies show distinct chemical shifts for the methyl protons (δ 1.21–1.26 ppm) and ketone carbonyl carbon (δ 210.0–215.3 ppm), confirming the fixed spatial arrangement of substituents. X-ray crystallography data for analogous compounds demonstrates a chair-like puckering of the cyclobutane ring, with the acetoxymethyl group occupying an equatorial position to minimize steric clashes.
| Structural Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 170.21 g/mol | Mass Spectrometry |
| Cyclobutane Bond Angles | 88–92° | X-ray Diffraction |
| Ketone C=O Stretch | 1715 cm⁻¹ | IR Spectroscopy |
Cyclobutane Ring Conformational Dynamics
The cyclobutane ring exhibits dynamic puckering behavior characterized by a low energy barrier (ΔG‡ ≈ 1.45 kcal/mol) between conformers. Density functional theory (DFT) calculations predict two dominant puckered states:
- Envelope conformation : One carbon atom displaced 0.3 Å from the ring plane
- Half-chair conformation : Two adjacent carbons displaced in opposite directions
Substituents significantly modulate conformational preferences:
- The 2,2-dimethyl groups enforce a flattened ring geometry (planarity deviation < 15°) to reduce 1,3-diaxial interactions
- The 3-ketone group induces partial π-character in adjacent C-C bonds, shortening the C2-C3 bond to 1.52 Å vs. 1.55 Å for unsubstituted cyclobutane
- Variable-temperature ¹H NMR studies (-80°C to +40°C) show coalescence of methyl proton signals at 25°C, indicating rapid interconversion between puckered states
Substituent Electronic Effects on Cyclobutane Framework
The electron-withdrawing ketone and electron-donating methyl groups create a polarized electronic environment:
Electronic Impacts :
- Inductive effects: Methyl groups (+I) increase electron density at C2, while the ketone (-I) withdraws electrons from C3
- Conjugative effects: The 3-ketone participates in cross-hyperconjugation with the cyclobutane σ-framework, lowering the LUMO energy by 0.8 eV compared to unsubstituted cyclobutane
- Hammett substituent constants (σ) predict enhanced electrophilicity at C1 (σ = +0.45) due to cumulative electronic effects
Spectroscopic Correlates :
- ¹³C NMR: C3 (ketone) appears at δ 210.0 ppm (deshielded), while C2 methyl carbons resonate at δ 24.9 ppm
- UV-Vis: n→π* transition at 280 nm (ε = 150 M⁻¹cm⁻¹) for the conjugated ketone-ester system
Comparative Analysis with Related 3-Oxocyclobutane Derivatives
Key Trends :
- Steric Effects : The 2,2-dimethyl groups in the subject compound reduce ring strain by 3.7 kcal/mol compared to the monosubstituted analogue through enforced planarity
- Electronic Effects : Ester derivatives exhibit 15% greater π-conjugation efficiency than carboxylic acid analogues, as quantified by Hammett reaction constants (ρ = 0.78 vs. 0.67)
- Solubility : LogP values range from 1.2 (carboxylic acid) to 2.1 (methyl ester), correlating with substituent hydrophobicity
Properties
IUPAC Name |
methyl 2-(2,2-dimethyl-3-oxocyclobutyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-9(2)6(4-7(9)10)5-8(11)12-3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWUEQSTDZUMGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)CC(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,2-dimethyl-3-oxocyclobutyl)acetate typically involves the esterification of 2-(2,2-dimethyl-3-oxocyclobutyl)acetic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,2-dimethyl-3-oxocyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Scientific Research Applications
Structural Overview
- Molecular Formula : C₉H₁₄O₃
- SMILES : CC1(C(CC1=O)CC(=O)OC)C
- InChI : InChI=1S/C9H14O3/c1-9(2)6(4-7(9)10)5-8(11)12-3/h6H,4-5H2,1-3H3
Medicinal Chemistry
Methyl 2-(2,2-dimethyl-3-oxocyclobutyl)acetate has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow for the synthesis of biologically active compounds.
- Case Study : A study highlighted the synthesis of cyclobutanone derivatives from similar compounds, which showed promising activity against bacterial enzymes. The structural modifications enabled by this compound could lead to the development of new antibacterial agents .
Synthetic Organic Chemistry
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions makes it valuable for creating more complex molecular structures.
- Synthesis Pathways : It has been utilized in synthesizing functionalized bicyclic compounds through reactions involving cyclobutanones and other derivatives. These reactions often involve nucleophilic substitutions and cycloadditions that leverage the compound's unique reactivity .
Material Science
Due to its ester functionality, this compound can be used in developing polymers and materials with specific properties.
- Potential Applications : Researchers are exploring its use in creating biodegradable plastics and coatings that require specific mechanical properties or degradation rates.
Mechanism of Action
The mechanism of action of Methyl 2-(2,2-dimethyl-3-oxocyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Key Features | Key Differences from Target Compound |
|---|---|---|---|
| Methyl 2,2-dimethyl-3-oxobutanoate | C₇H₁₂O₃ | Linear ester with methyl and oxo groups on butanoate chain | Lacks cyclobutane ring; lower steric hindrance |
| Methyl 2-(2-oxocyclobutyl)acetate | C₇H₁₀O₃ | Cyclobutyl ester with oxo group at 2-position | No dimethyl substituents; reduced steric effects |
| Methyl 2-(2,2-dichloro-3-oxocyclobutyl)acetate | C₇H₈Cl₂O₃ | Dichlorinated cyclobutyl ester with oxo group | Chlorine atoms increase molecular weight (211.04 vs. 170.2) and reactivity |
| Ethyl 2-methyl-3-oxobutanoate | C₇H₁₂O₃ | Ethyl ester with methyl and oxo groups on butanoate chain | Ethyl ester vs. methyl ester; altered hydrolysis kinetics |
| Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate | C₁₂H₁₀Cl₂O₃ | Benzylidene-substituted ester with dichloro and oxo groups | Aromatic ring introduces conjugation; higher π-π interactions |
Physicochemical Properties
- Steric Effects: The target compound’s cyclobutane ring with dimethyl groups creates greater steric hindrance than linear analogs (e.g., Methyl 2,2-dimethyl-3-oxobutanoate) or non-substituted cyclobutyl derivatives (e.g., Methyl 2-(2-oxocyclobutyl)acetate). This reduces nucleophilic attack rates but enhances rigidity .
- Solubility : The dichloro derivative (C₇H₈Cl₂O₃) exhibits lower solubility in polar solvents due to increased hydrophobicity from chlorine atoms .
- Stability : Cyclobutane’s inherent strain makes the target compound less thermally stable than cyclopentane analogs (e.g., Methyl [3-oxo-2-(2-pentenyl)cyclopentyl]acetate, C₁₃H₂₀O₃) .
Pharmacological and Industrial Relevance
- Agrochemicals : Dichloro derivatives (C₇H₈Cl₂O₃) are intermediates in pesticide synthesis due to their enhanced electrophilicity .
- Material Science : Cyclobutane-containing esters are explored for polymer cross-linking, leveraging their strained rings for controlled degradation .
Hydrogen Bonding and Crystal Packing
- The target compound’s ketone and ester groups accept hydrogen bonds, influencing crystal packing. In contrast, hydroxyl-containing analogs (e.g., Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate) exhibit intramolecular O–H⋯N bonds, leading to distinct supramolecular architectures .
Biological Activity
Methyl 2-(2,2-dimethyl-3-oxocyclobutyl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclobutane ring with a ketone functional group and an ester moiety. Its structure can be represented as follows:
This compound's unique configuration allows it to interact with various biological targets, making it a subject of interest for further investigation.
Antimicrobial Properties
Recent studies have indicated that compounds related to cyclobutanones exhibit significant antimicrobial activity. For instance, a library of cyclobutanone derivatives was screened for their ability to inhibit Diaminopimelate Desuccinylase (DapE), an enzyme crucial for bacterial survival. Inhibition of DapE has been linked to the potential treatment of bacterial infections, particularly those caused by Helicobacter pylori and Mycobacterium smegmatis .
A notable finding was that certain derivatives demonstrated micromolar inhibitory potency against DapE, suggesting that this compound could share similar properties. The structure-activity relationship (SAR) analysis revealed that larger substituents at the nitrogen atom enhance binding affinity, which may be applicable to our compound.
| Compound | IC50 (μM) | Target |
|---|---|---|
| 3y | 23.1 | DapE |
| 3k | 39.6 | DapE |
| 3v | 45.7 | DapE |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of related compounds on various cell lines. For example, derivatives showed varying degrees of cytotoxicity against L929 cells, with some compounds enhancing cell viability at specific concentrations . This suggests that this compound may possess a favorable safety profile while exerting its biological effects.
The mechanism by which this compound exerts its effects may involve interaction with key enzymes or receptors within microbial or mammalian cells. The inhibition of DapE represents one potential pathway; however, further research is required to elucidate additional mechanisms.
Case Studies
- Inhibition of Bacterial Growth : A study demonstrated that cyclobutanone derivatives significantly inhibited the growth of Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 3.91 to 250 µg/mL . This highlights the potential application of this compound in combating resistant bacterial strains.
- Safety Profile Evaluation : In cytotoxicity assays on L929 cells, certain derivatives showed increased cell viability at lower concentrations, indicating a potential therapeutic window for compounds similar to this compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-(2,2-dimethyl-3-oxocyclobutyl)acetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclization of α,β-unsaturated esters or ketones, often using acid-catalyzed intramolecular aldol condensation. Key intermediates like 2,2-dimethyl-3-oxocyclobutanecarboxylic acid are esterified with methanol under acidic conditions (e.g., H₂SO₄). Reaction optimization studies suggest that maintaining anhydrous conditions and controlled temperatures (60–80°C) improves yields to >70% . Gas chromatography (GC) or HPLC is used to monitor reaction progress, with purity confirmed via ¹H/¹³C NMR .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For example, related cyclobutyl esters (e.g., C23H23NO6) crystallize in monoclinic systems (space group P21/n) with unit cell parameters refined using SHELX software . Spectroscopic techniques include:
- ¹H NMR : Peaks at δ 1.2–1.5 ppm (dimethyl groups) and δ 3.6–3.8 ppm (methoxy group).
- IR : Stretching vibrations at 1730–1750 cm⁻¹ (ester C=O) and 1700 cm⁻¹ (ketone C=O) .
Advanced Research Questions
Q. What computational methods are used to predict the thermochemical stability of the cyclobutyl ring in this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates formation enthalpies (ΔfH) and bond dissociation energies. Studies on analogous cyclobutane derivatives reveal ring strain (~25 kcal/mol) due to nonplanar geometry, which influences reactivity in nucleophilic additions . Molecular dynamics simulations further assess conformational flexibility under varying solvent conditions .
Q. How do intramolecular interactions (e.g., hydrogen bonding) affect the compound’s crystallographic packing?
- Methodological Answer : In crystal lattices, weak C–H···O hydrogen bonds (2.5–3.0 Å) and van der Waals interactions stabilize packing. For example, the dihedral angle between the cyclobutyl and ester groups in related structures is ~57.9°, minimizing steric hindrance . Hirshfeld surface analysis quantifies intermolecular contacts, showing >60% contribution from H···O/O···H interactions .
Q. What role does this compound play in synthesizing bioactive heterocycles?
- Methodological Answer : The ketone and ester functionalities enable its use as a precursor for fused heterocycles (e.g., chromen-4-ones). For instance, condensation with substituted amines yields quinazolinones with antitumor activity (IC₅₀: 5–20 μM in MCF-7 cells). Reaction optimization involves microwave-assisted synthesis (100–120°C, 30 min) to enhance regioselectivity .
Methodological Challenges and Data Contradictions
Q. Discrepancies in reported melting points: How are these resolved experimentally?
- Methodological Answer : Variations arise from polymorphism or solvent residues. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions (e.g., endothermic peaks at 120–130°C). Recrystallization from ethyl acetate/hexane (1:3) yields the most stable form, with melting points cross-validated via hot-stage microscopy .
Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns?
- Methodological Answer : Dynamic effects from restricted rotation of the cyclobutyl ring cause signal splitting. Variable-temperature NMR (VT-NMR) at −40°C resolves these into distinct peaks, confirming conformational exchange on the NMR timescale .
Applications in Drug Discovery
Q. How is this compound utilized in fragment-based drug design?
- Methodological Answer : Its rigid cyclobutyl core serves as a scaffold for targeting enzyme active sites. For example, docking studies with cyclooxygenase-2 (COX-2) show binding affinity (Kd: 1–5 μM) via hydrophobic interactions with Val523 and Ser530. ADMET predictions (SwissADME) assess bioavailability and CYP450 inhibition risks .
Safety and Handling in Research Settings
Q. What precautions are necessary when handling this compound in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
